O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride
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Overview
Description
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in various scientific studies due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride typically involves the nitration of benzylhydroxylamine followed by deuteration. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of deuterium atoms. The final product is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The hydroxylamine group can be oxidized to a nitroso group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation of the hydroxylamine group can produce nitroso compounds.
Scientific Research Applications
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stable isotope label in various analytical techniques.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can also act as a probe in various biochemical assays, helping to elucidate the function of enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
O-4-Nitrobenzylhydroxylamine Hydrochloride: The non-deuterated version of the compound.
O-Benzylhydroxylamine Hydrochloride: A similar compound with a benzyl group instead of a nitrobenzyl group.
O-tert-Butylhydroxylamine Hydrochloride: Contains a tert-butyl group instead of a nitrobenzyl group.
Uniqueness
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and stability, making it a valuable tool in studies involving isotope effects and reaction mechanisms.
Properties
CAS No. |
1794877-91-0 |
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Molecular Formula |
C7H9ClN2O3 |
Molecular Weight |
210.647 |
IUPAC Name |
O-[dideuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H/i1D,2D,3D,4D,5D2; |
InChI Key |
LKCAFSOYOMFQSL-UNJHBGEESA-N |
SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-].Cl |
Synonyms |
O-[(4-nitrophenyl)methyl]hydroxylamine-d6 Hydrochloride; p-Nitrobenzyloxyamine-d6 Hydrochloride; O-(p-Nitrobenzyl)hydroxylamine-d6 Monohydrochloride; 4-Nitrobenzyloxyamine-d6 Hydrochloride; |
Origin of Product |
United States |
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